molecular formula C8H20ClNO3S B14459674 2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride CAS No. 66263-86-3

2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride

Cat. No.: B14459674
CAS No.: 66263-86-3
M. Wt: 245.77 g/mol
InChI Key: VVTDMWPEVFSMLJ-UHFFFAOYSA-N
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Description

2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride is a chemical compound with the molecular formula C8H19NO3S. It is known for its unique structure, which includes a sulfonic acid group and a di(propan-2-yl)amino group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride typically involves the reaction of ethanesulfonic acid with di(propan-2-yl)amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a buffer in chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The sulfonic acid group plays a crucial role in these interactions by providing a site for hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Di(propan-2-yl)amino]ethanesulfonic acid
  • 2-[Di(propan-2-yl)amino]ethanesulfonic acid;potassium salt
  • 2-[Di(propan-2-yl)amino]ethanesulfonic acid;sodium salt

Uniqueness

2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in biological and medical applications where solubility is a critical factor.

Properties

CAS No.

66263-86-3

Molecular Formula

C8H20ClNO3S

Molecular Weight

245.77 g/mol

IUPAC Name

2-[di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride

InChI

InChI=1S/C8H19NO3S.ClH/c1-7(2)9(8(3)4)5-6-13(10,11)12;/h7-8H,5-6H2,1-4H3,(H,10,11,12);1H

InChI Key

VVTDMWPEVFSMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCS(=O)(=O)O)C(C)C.Cl

Origin of Product

United States

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